molecular formula C16H12F3N3O B5722415 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide

Numéro de catalogue B5722415
Poids moléculaire: 319.28 g/mol
Clé InChI: BAVGWJYFPLBMRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide acts as a non-competitive inhibitor of glutamate transporters, specifically targeting the excitatory amino acid transporter subtype 2 (EAAT2). This inhibition leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, indicating its potential as an epileptogenic agent. It has also been shown to exacerbate ischemic brain damage in animal models of stroke. However, its potential therapeutic applications in neurological disorders are still being investigated.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide is its potency and selectivity for glutamate transporters, making it a useful tool for studying glutamate signaling pathways. However, its potential toxicity and epileptogenic effects must be carefully considered when designing experiments.

Orientations Futures

Future research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide should focus on its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Additionally, the development of new and more potent inhibitors of glutamate transporters may lead to improved therapeutic options for these disorders.

Méthodes De Synthèse

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide involves a multi-step process, starting with the reaction of 2-methylphenylamine with 2-nitrobenzaldehyde to form 2-methyl-5-nitrobenzaldehyde. This intermediate is then reduced to 2-methyl-5-aminobenzaldehyde, which is further reacted with 1H-benzimidazole-2-carboxylic acid to form the desired product.

Applications De Recherche Scientifique

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit glutamate transporters, which are responsible for the clearance of glutamate from the synaptic cleft. Excessive glutamate levels in the synaptic cleft can lead to excitotoxicity, which is implicated in various neurological disorders.

Propriétés

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c1-9-6-7-10(8-13(9)22-15(23)16(17,18)19)14-20-11-4-2-3-5-12(11)21-14/h2-8H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVGWJYFPLBMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.